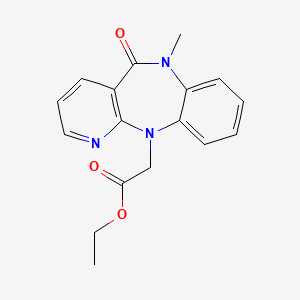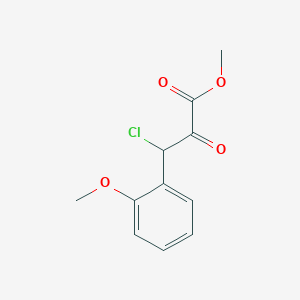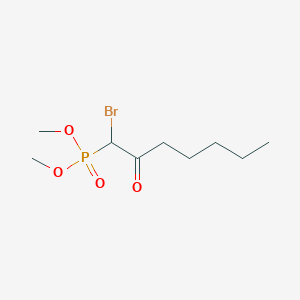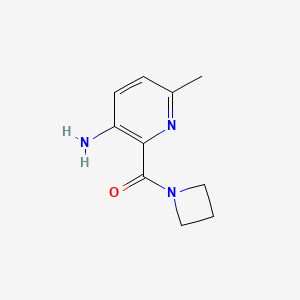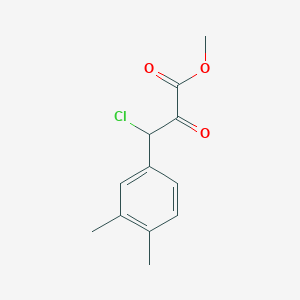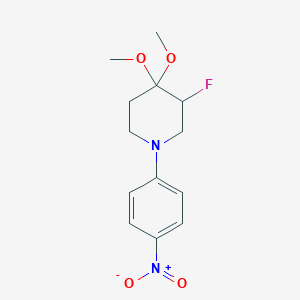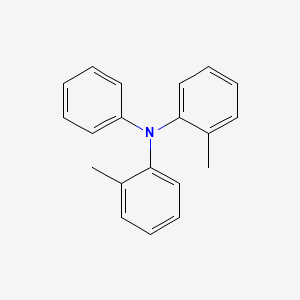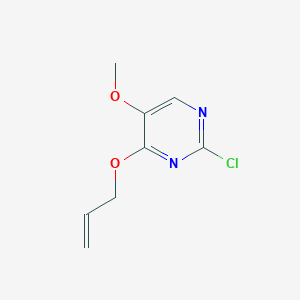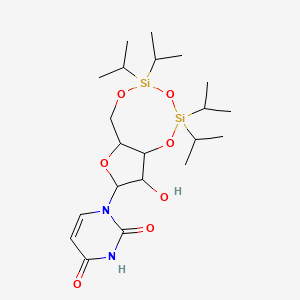
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine typically involves multiple steps, including the formation of the tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten ring and subsequent attachment of the pyrimidine-2,4-dione moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of derivatives .
科学研究应用
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.
作用机制
The mechanism of action of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
- 3-((2R,3R,3aS,9aR)-3-Hydroxy-5,5,7,7-tetraisopropyl-tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten-2-yl)-2,6-dioxo-3,6-dihydro-2H-pyrimidine-1-carbothioic acid S-butyl ester
- Acetic acid 1-((2R,3R,3aS,9aR)-3-hydroxy-5,5,7,7-tetraisopropyl-tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten-2-yl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl ester .
Uniqueness
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is unique due to its specific structural features, such as the tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten ring and multiple isopropyl groups. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C21H38N2O7Si2 |
|---|---|
分子量 |
486.7 g/mol |
IUPAC 名称 |
1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26) |
InChI 键 |
KKLQDUCRZCCKHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


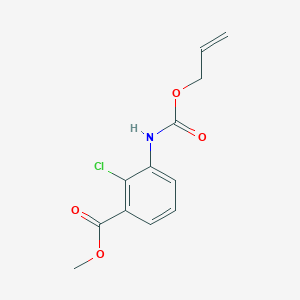
![3-[2-Bromo-5-(methylsulfanyl)phenyl]propan-1-ol](/img/structure/B8561269.png)
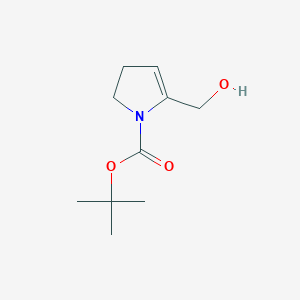
![[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)
![N-[2-(1-hexahydro-1H-azepinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8561290.png)
